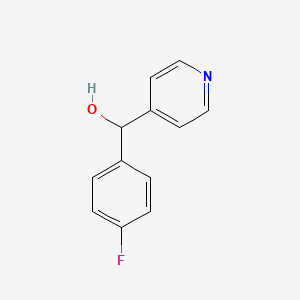

(4-Fluorophenyl)(pyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-pyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEGHLJMSDFYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=NC=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463346 | |

| Record name | (4-fluorophenyl)(pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65214-62-2 | |

| Record name | α-(4-Fluorophenyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65214-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-fluorophenyl)(pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinemethanol, α-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenyl Pyridin 4 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For (4-fluorophenyl)(pyridin-4-yl)methanol, the most logical and common retrosynthetic disconnection is at the carbon-carbon bond between the central carbinol carbon and one of the aromatic rings. This approach identifies the key bond formation necessary for the synthesis.

Two primary disconnections can be envisioned:

Disconnection A: Cleavage of the bond between the carbinol carbon and the 4-fluorophenyl ring. This suggests a nucleophilic 4-fluorophenyl synthon and an electrophilic pyridin-4-yl methanol (B129727) synthon. The practical chemical equivalents for these synthons would be a 4-fluorophenyl organometallic reagent (such as a Grignard or organolithium reagent) and pyridine-4-carboxaldehyde.

Disconnection B: Cleavage of the bond between the carbinol carbon and the pyridin-4-yl ring. This implies a nucleophilic pyridin-4-yl synthon and an electrophilic 4-fluorobenzaldehyde (B137897) synthon. Alternatively, this pathway can be viewed through the lens of a Friedel-Crafts type reaction, where the electron-rich fluorobenzene (B45895) acts as a nucleophile attacking the activated carbonyl of pyridine-4-carboxaldehyde.

A third strategy involves disconnecting the C-O bond of the alcohol, which points towards a precursor ketone, (4-fluorophenyl)(pyridin-4-yl)methanone (B1337225). This ketone would then be reduced to the target alcohol. This approach changes the final step from a C-C bond formation to a reduction.

| Disconnection Strategy | Synthons | Practical Reagents |

| Disconnection A | 4-Fluorophenyl Anion + Pyridin-4-yl Cation | 4-Fluorophenylmagnesium bromide + Pyridine-4-carboxaldehyde |

| Disconnection B | Pyridin-4-yl Anion + 4-Fluorophenyl Cation | 4-Lithiopyridine + 4-Fluorobenzaldehyde |

| Friedel-Crafts Variant | Fluorobenzene + Acyl Pyridinium (B92312) Ion | Fluorobenzene + Pyridine-4-carboxaldehyde (+ Lewis Acid) |

| C-O Disconnection | (4-Fluorophenyl)(pyridin-4-yl)methanone | (4-Fluorophenyl)(pyridin-4-yl)methanone + Reducing Agent (e.g., NaBH₄) |

Direct Carbon-Carbon Bond Forming Reactions for Aryl-Pyridyl Methanol Scaffolds

These methods aim to construct the core C(aryl)-C(OH)-C(pyridyl) structure in a single, efficient step from appropriate precursors.

The Friedel-Crafts hydroxyalkylation is an electrophilic aromatic substitution reaction that can be used to form aryl-pyridyl carbinols. dntb.gov.ua In this approach, an aromatic compound reacts with an aldehyde in the presence of a Lewis acid catalyst. researchgate.net For the synthesis of this compound, fluorobenzene would serve as the aromatic nucleophile and pyridine-4-carboxaldehyde as the electrophile.

The reaction is typically mediated by a Lewis acid, such as aluminum bromide (AlBr₃), which activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the fluorobenzene ring. dntb.gov.uaresearchgate.net The electrophilic substitution occurs preferentially at the para-position of the fluorobenzene due to the ortho-, para-directing effect of the fluorine atom.

A general scheme for this approach is as follows: Fluorobenzene + Pyridine-4-carboxaldehyde --(Lewis Acid, e.g., AlBr₃)--> this compound

This method provides a direct route to the desired product, leveraging the principles of classical electrophilic aromatic substitution. rsc.org

A highly effective and widely used method for forming the carbon-carbon bond in diaryl methanols is the addition of an organometallic reagent to a carbonyl compound. This strategy corresponds to the pathway identified in "Disconnection A" of the retrosynthetic analysis.

The synthesis involves the reaction of a 4-fluorophenyl organometallic species with pyridine-4-carboxaldehyde. The most common reagents for this purpose are Grignard reagents or organolithium reagents.

Grignard Reaction:

Formation of the Grignard Reagent: 4-Bromofluorobenzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form 4-fluorophenylmagnesium bromide.

Addition to Aldehyde: The prepared Grignard reagent is then added to a solution of pyridine-4-carboxaldehyde. wikipedia.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent workup step, typically with an aqueous acid solution (e.g., ammonium (B1175870) chloride), to yield the final product, this compound. chemicalbook.com

This nucleophilic addition is a robust and high-yielding method for constructing the desired carbinol structure.

| Reaction Step | Reactants | Product | Typical Conditions |

| Grignard Formation | 4-Bromofluorobenzene, Magnesium | 4-Fluorophenylmagnesium bromide | Anhydrous THF or Et₂O |

| Nucleophilic Addition | 4-Fluorophenylmagnesium bromide, Pyridine-4-carboxaldehyde | Magnesium alkoxide intermediate | Anhydrous THF or Et₂O, Room Temp. |

| Aqueous Workup | Magnesium alkoxide intermediate, NH₄Cl(aq) | This compound | Aqueous solution |

Multi-Step Synthesis Pathways

Multi-step pathways involve the initial synthesis of a precursor molecule, which is then chemically transformed into the target alcohol in a subsequent step.

This two-step approach involves the formation of a ketone intermediate, (4-fluorophenyl)(pyridin-4-yl)methanone, followed by its reduction to the desired secondary alcohol.

Synthesis of the Ketone Precursor: The ketone can be prepared via several methods, most notably a Friedel-Crafts acylation reaction. In this reaction, fluorobenzene is acylated using isonicotinoyl chloride (pyridine-4-carbonyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reduction of the Ketone: The resulting (4-fluorophenyl)(pyridin-4-yl)methanone is then reduced to this compound. This transformation is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a mild and effective reagent for this purpose. google.com Lithium aluminum hydride (LiAlH₄) can also be used, although it is a much stronger reducing agent requiring anhydrous conditions. chemicalbook.com

The sequence can be summarized as: Step 1 (Acylation): Fluorobenzene + Isonicotinoyl Chloride --(AlCl₃)--> (4-Fluorophenyl)(pyridin-4-yl)methanone Step 2 (Reduction): (4-Fluorophenyl)(pyridin-4-yl)methanone --(NaBH₄, EtOH)--> this compound

The target molecule can also be synthesized by modifying existing precursor molecules that already contain the core aryl-pyridyl structure. One plausible route involves the synthesis of a related diaryl methanol through a Suzuki cross-coupling reaction, followed by functional group interconversion.

For example, a boronic acid derivative could be coupled with a suitable halo-substituted precursor. While less direct for this specific target, the principles of creating the aryl-aryl bond first and then elaborating the methanol functional group represent a valid synthetic strategy. A multi-step synthesis of pyridine-4-carboxaldehyde itself often starts from 4-picoline, involving N-oxidation, rearrangement, hydrolysis, and a final oxidation step. google.com Modifying intermediates along such a pathway could also lead to the desired product.

Catalytic Strategies in the Synthesis of Fluorinated Pyridyl Methanols

The development of robust and highly selective catalysts is crucial for the efficient synthesis of chiral fluorinated pyridyl methanols. Both transition metal catalysis and biocatalysis have emerged as powerful tools for the asymmetric reduction of aryl pyridyl ketones, offering high yields and excellent enantioselectivities.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation:

Ruthenium and rhodium-based catalysts are at the forefront of the asymmetric reduction of aryl pyridyl ketones. These catalysts, typically featuring chiral ligands, can facilitate the stereoselective addition of hydrogen to the carbonyl group, either from molecular hydrogen (asymmetric hydrogenation) or from a hydrogen donor like isopropanol (B130326) or formic acid (asymmetric transfer hydrogenation).

One notable example involves the use of a Ru-XylSunPhos-Daipen bifunctional catalytic system for the hydrogenation of various substituted aryl-pyridyl ketones. While specific data for (4-fluorophenyl)(pyridin-4-yl)ketone is not provided, the system has demonstrated high enantiomeric excesses (up to 99.5% ee) for analogous compounds. For instance, the hydrogenation of 4-chlorophenyl(pyridin-2-yl)ketone yielded the corresponding alcohol with 97.3% ee, highlighting the potential of this catalytic system for halogenated substrates.

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation. Chiral ruthenium(II) complexes, such as those with 2,6-bis(4'-(R)-phenyloxazolin-2'-yl)pyridine (Ph-pybox) ligands, have been shown to be highly active catalysts for the transfer hydrogenation of aromatic ketones in 2-propanol with a sodium hydroxide (B78521) promoter. These catalysts can achieve nearly quantitative conversions in short reaction times with high enantioselectivity (up to 95% ee) for a variety of aromatic ketones. The catalytic performance is influenced by the steric and electronic properties of both the catalyst's phosphine (B1218219) ligand and the ketone substrate.

The following table summarizes the performance of a ruthenium catalyst in the asymmetric transfer hydrogenation of various aryl ketones, demonstrating the broad applicability of this method.

| Entry | Ketone Substrate | Product | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 |

| 2 | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 94 |

| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 93 |

| 4 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 94 |

Biocatalytic Reductions:

Alcohol dehydrogenases (ADHs) have gained prominence as highly selective biocatalysts for the reduction of prochiral ketones. These enzymes offer several advantages, including mild reaction conditions, high enantioselectivity, and environmental compatibility. The substrate scope of ADHs can be broad, and through enzyme engineering, their activity and selectivity towards specific substrates can be enhanced.

For instance, an (R)-selective alcohol dehydrogenase has been investigated for the reduction of various α-halogenated ketones with a pyridine (B92270) ring. This study demonstrated that substrates with smaller heterocyclic moieties were successfully converted into the corresponding chiral alcohols with high enantiomeric excesses (up to >99%) and good yields (36-98%). The presence of α-halogenation was found to have a positive effect on the reaction equilibrium.

The table below illustrates the results of the biocatalytic reduction of several pyridinyl ketones using an alcohol dehydrogenase, showcasing the potential for synthesizing chiral pyridyl methanols.

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | 1-(Pyridin-4-yl)ethan-1-one | 1-(Pyridin-4-yl)ethan-1-ol | 98 | >99 |

| 2 | 2-Fluoro-1-(pyridin-4-yl)ethan-1-one | 2-Fluoro-1-(pyridin-4-yl)ethan-1-ol | 75 | >99 |

| 3 | 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-one | 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol | 36 | >99 |

While specific research detailing the catalytic synthesis of this compound is not extensively available in the public domain, the catalytic strategies outlined above for structurally similar aryl pyridyl ketones provide a strong foundation for its synthesis. Both transition metal-catalyzed asymmetric (transfer) hydrogenation and biocatalytic reduction are highly promising methodologies for obtaining this compound in high enantiopurity. Further research would be needed to optimize these catalytic systems specifically for the (4-fluorophenyl)(pyridin-4-yl)ketone substrate to achieve the desired yield and enantioselectivity.

Mechanistic Investigations of Reactions Involving 4 Fluorophenyl Pyridin 4 Yl Methanol

Reaction Mechanism Elucidation in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For a molecule like (4-Fluorophenyl)(pyridin-4-yl)methanol, C-C bond formation can be envisioned to occur at several positions, with the mechanism being highly dependent on the reaction conditions. While direct studies on this specific molecule are not extensively documented, mechanistic insights can be drawn from related systems.

One plausible pathway for C-C bond formation involves the functionalization of the pyridine (B92270) ring. The pyridine moiety can be activated towards coupling reactions through various strategies. For instance, inspired by modern cross-coupling methodologies, the C-H bonds on the pyridine ring could be activated by transition metal catalysts. The reaction would likely proceed through an organometallic intermediate where the metal catalyst inserts into a C-H bond, followed by reductive elimination to form the new C-C bond. The regioselectivity of such a reaction would be influenced by the directing effect of the pyridyl nitrogen and the steric hindrance of the aryl-methanol substituent.

Alternatively, reactions could be designed to proceed via a retro-Claisen-like condensation mechanism, particularly if the molecule is first oxidized at the benzylic position to a ketone. In related systems, β-keto esters have been observed to undergo fragmentation and subsequent C-C bond formation. nih.gov An analogous pathway for a derivative of this compound could involve the formation of a tetrahedral intermediate followed by cleavage and formation of a new C-C bond. nih.gov

| Reaction Type | Proposed Intermediate | Key Mechanistic Step | Potential Product |

| Directed C-H Arylation | Palladacycle | Concerted Metalation-Deprotonation | (4-Fluorophenyl)(2-arylpyridin-4-yl)methanol |

| Friedel-Crafts Alkylation | Benzylic Carbocation | Electrophilic Aromatic Substitution | (Aryl)(4-fluorophenyl)(pyridin-4-yl)methane |

| Aldol-type Condensation | Enolate (from oxidized ketone) | Nucleophilic addition to an aldehyde | α,β-unsaturated ketone derivative |

Role of the Hydroxyl Group in Subsequent Transformations

The hydroxyl group in this compound is a key functional handle for subsequent chemical transformations. Its role can be primarily categorized as a leaving group precursor or as a directing group.

As a precursor to a leaving group, the hydroxyl moiety can be converted into esters (e.g., tosylates, mesylates) or halides. For instance, treatment with tosyl chloride in the presence of a base can convert the alcohol into a tosylate. researchgate.net This transformation makes the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions. The choice between substitution and elimination is dictated by the nature of the nucleophile, the solvent, and the reaction temperature. Strong, bulky bases favor elimination, while good nucleophiles favor substitution. In some cases, direct conversion to a chloride can occur upon treatment with tosyl chloride, bypassing the tosylate intermediate. researchgate.net Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) can be used to convert the hydroxyl group into a fluorine atom, proceeding through a nucleophilic attack of the alcohol onto the sulfur atom, which releases a fluoride (B91410) ion that subsequently displaces the activated hydroxyl group. researchgate.net

The hydroxyl group can also participate in hydrogen bonding, which can influence the supramolecular structure in the solid state and potentially direct reactions in solution by altering the conformation of the molecule. nih.gov In related structures, O–H⋯N hydrogen bonds are a common feature, linking molecules into chains or sheets. nih.gov

| Transformation | Reagent | Intermediate | Mechanism |

| Tosylation | Tosyl Chloride, Pyridine | Tosylate Ester | Nucleophilic Acyl Substitution |

| Chlorination | Thionyl Chloride | Chlorosulfite Ester | SNi |

| Deoxyfluorination | DAST | Alkoxysulfurane | Nucleophilic Substitution |

| Oxidation | PCC, DMP | N/A | 2-electron oxidation |

Influence of Fluorine and Pyridine Moieties on Reaction Pathways

The electronic properties of both the 4-fluorophenyl ring and the pyridin-4-yl moiety exert a significant influence on the reactivity of the molecule and the stability of reaction intermediates.

The fluorine atom at the para-position of the phenyl ring is strongly electron-withdrawing through its inductive effect (-I), yet it is a weak π-donor through its resonance effect (+R). The net effect is deactivation of the aromatic ring towards electrophilic substitution and stabilization of negative charge in the ring. This can influence the regioselectivity of reactions on the phenyl ring and affect the stability of any carbocationic intermediates formed at the benzylic position. A positive charge at the benzylic carbon would be destabilized by the electron-withdrawing nature of the fluorophenyl group.

Studies on Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation for synthetic purposes is a challenging yet highly rewarding endeavor. science.gov While C-F bond activation is difficult, several strategies have been developed that could potentially be applied to this compound.

Transition metal-mediated C-F bond activation is a prominent strategy. science.gov This often involves the oxidative addition of the C-F bond to a low-valent metal center. The success of this approach depends on the metal, its ligand sphere, and the substrate. For aryl fluorides, electron-rich metals are typically required. Another approach is reductive activation, where electron transfer to the fluoroaromatic ring leads to the formation of a radical anion, which can then expel a fluoride ion. nih.gov This method has been demonstrated for the reduction of the C-F bond in 4-fluorobenzonitrile. science.gov

Photocatalysis has also emerged as a powerful tool for C-F bond activation. nih.gov Organic photoredox catalysts can reduce C-F bonds to generate carbon-centered radicals, which can then be trapped in subsequent reactions. nih.gov This approach offers a mild and versatile way to functionalize organofluorine compounds.

| Activation Method | Catalyst/Reagent | Key Intermediate | Potential Outcome |

| Transition Metal Catalysis | Pd(0) or Ni(0) complexes | Metal-fluoride complex | Cross-coupling product |

| Reductive Defluorination | Sodium Naphthalenide | Radical Anion | Phenyl(pyridin-4-yl)methanol |

| Photocatalysis | Organic Dye, Light | Aryl Radical | Hydrodefluorination or Arylation |

Radical-Mediated Reaction Pathways in Related Fluorinated Systems

Radical-mediated reactions offer unique pathways for the functionalization of molecules, often with selectivities complementary to ionic reactions. numberanalytics.com For fluorinated systems, radical pathways are particularly relevant in fluorination and defluorination reactions.

The generation of a radical at the benzylic position of this compound could be achieved through hydrogen atom abstraction. This radical could then participate in various transformations, such as addition to a multiple bond or reaction with a radical trapping agent.

More pertinent to the fluorinated aspect of the molecule are radical fluorination and defluorination processes. Radical fluorination typically involves the reaction of a carbon-centered radical with a fluorine atom source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. wikipedia.org While this is more relevant for introducing fluorine, understanding the reverse, radical-mediated C-F bond cleavage, is also important. As mentioned, reductive methods can generate a radical anion that fragments to an aryl radical and a fluoride ion. science.gov

Furthermore, the pyridine moiety itself can be involved in radical reactions. Pyridine N-oxyl radicals have been shown to promote C-H fluorination through a single-electron transfer (SET) mechanism. rsc.org This suggests that radical intermediates centered on or influenced by the pyridine ring could play a role in the functionalization of this compound under specific oxidative conditions. The study of fluoropyridine radical cations has also provided insights into the electronic structure and relaxation behavior of such species, which is fundamental to understanding their reactivity. usgs.gov

| Radical Process | Initiation Method | Key Radical Species | Potential Transformation |

| Benzylic Functionalization | Hydrogen Atom Abstraction | Benzylic Radical | C-C or C-Heteroatom bond formation |

| C-F Bond Cleavage | Single Electron Transfer (SET) | Radical Anion | Defluorination |

| Pyridine Ring Functionalization | SET involving Pyridine N-Oxyl | Pyridinium (B92312) Radical Cation | C-H Functionalization |

Computational and Theoretical Studies of 4 Fluorophenyl Pyridin 4 Yl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of (4-Fluorophenyl)(pyridin-4-yl)methanol. These methods allow for the detailed analysis of electron distribution, molecular orbitals, and electronic transitions, which are essential for understanding the compound's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict vibrational frequencies. irjet.net

In studies of analogous compounds, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, DFT has been successfully used to determine equilibrium geometries and other molecular properties. irjet.net These calculations provide a theoretical framework for understanding the molecule's structural parameters and stability. The application of DFT allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available.

| Property | Method/Basis Set | Description |

| Molecular Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Calculation of the lowest energy conformation of the molecule, providing insights into its three-dimensional structure. |

| Vibrational Frequency Analysis | DFT/B3LYP/6-311++G(d,p) | Prediction of the infrared (IR) and Raman spectra, which can be used to identify characteristic vibrational modes of the molecule. |

| Electronic Property Calculation | DFT/B3LYP/6-311++G(d,p) | Determination of properties such as dipole moment, polarizability, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions. |

This table is generated based on common DFT applications for similar molecules and represents a typical approach for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). This method is instrumental in understanding the electronic transitions between molecular orbitals upon absorption of light. For related compounds, TD-DFT calculations have been employed to identify the nature of these transitions, such as π→π* or n→π* transitions, and their corresponding absorption wavelengths. kfupm.edu.sa

The analysis of electronic transitions provides valuable information about the molecule's photophysical properties and its potential applications in areas such as optoelectronics.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |

| HOMO -> LUMO | Varies | Varies | Typically the lowest energy transition, corresponding to the excitation of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. |

| Other transitions | Varies | Varies | Transitions involving other molecular orbitals, contributing to the overall UV-Vis absorption spectrum. |

This is an illustrative table; specific values for this compound would require dedicated TD-DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, as they are primarily involved in chemical reactions.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals provides insights into the reactive sites of the molecule. For similar aromatic and heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and pyridine (B92270) rings, while the LUMO is distributed over the regions that can accept electrons. acadpubl.eu The characterization of these orbitals is crucial for predicting how the molecule will interact with other chemical species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of the molecule's chemical stability and reactivity. scispace.com A large energy gap suggests high stability and low reactivity, while a small energy gap indicates that the molecule is more prone to chemical reactions. scispace.com For a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the frontier orbital energy gap was found to be 5.302 eV, suggesting significant stability. scispace.com

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These indices provide a quantitative measure of the molecule's reactivity.

| Parameter | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

This table outlines the key reactivity indices derived from FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(N) | π(C-C) | Varies | Lone pair delocalization from nitrogen into an adjacent π-antibonding orbital. |

| LP(O) | σ(C-H) | Varies | Lone pair delocalization from oxygen into an adjacent σ-antibonding orbital. |

| π(C-C) | π*(C-C) | Varies | π-electron delocalization within the aromatic rings. |

This is a representative table of NBO interactions. The specific donor-acceptor interactions and their stabilization energies would be determined through NBO calculations on this compound.

Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a fundamental computational method used to study charge delocalization and hyperconjugative interactions within a molecule. These interactions, which involve the donation of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital, are crucial for molecular stability.

Intermolecular Interactions and Hydrogen Bonding Capabilities

The molecular structure of this compound, featuring a hydroxyl group (-OH) and a pyridine ring, predisposes it to significant intermolecular interactions, particularly hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can both act as hydrogen bond acceptors.

Crystallographic studies of structurally similar compounds, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveal the formation of strong O-H···N hydrogen bonds. nih.gov In these structures, the hydroxyl hydrogen forms a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of extended chains or networks in the solid state. It is highly probable that this compound would exhibit similar O-H···N hydrogen bonding, which would be a dominant force in its crystal packing.

Furthermore, the fluorine atom, although a weak hydrogen bond acceptor, could participate in weaker C-H···F interactions. The aromatic rings also provide the possibility of π-π stacking interactions, further stabilizing the supramolecular assembly. The interplay of these various intermolecular forces dictates the macroscopic properties of the compound, such as its melting point and solubility.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic attack or hydrogen bond acceptance. The oxygen atom of the hydroxyl group would also exhibit a negative potential. Conversely, the hydrogen atom of the hydroxyl group would be a region of high positive potential, making it a prime site for nucleophilic attack and the primary hydrogen bond donor. The aromatic protons and the carbon atom attached to the fluorine atom would also exhibit some degree of positive potential. A theoretical study on the related (RS)-(4-bromophenyl)(pyridin-2-yl)methanol confirms that the most positive potential is located on the hydroxyl hydrogen, while the negative potential is concentrated around the nitrogen and oxygen atoms. scispace.com

Theoretical Spectroscopic Characterization

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Vibrational Spectroscopy (Infrared, Raman) Simulations

Theoretical calculations of the infrared (IR) and Raman spectra of this compound can provide a detailed assignment of the vibrational modes. DFT calculations, often using the B3LYP functional with a suitable basis set, can predict the frequencies and intensities of the vibrational bands.

Key vibrational modes for this molecule would include:

O-H stretching: A broad and intense band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the 2900-3100 cm⁻¹ region.

C=C and C=N stretching: Vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ range.

C-O stretching: The stretching vibration of the alcohol C-O bond would be found in the 1000-1200 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the C-F bond is expected around 1200-1250 cm⁻¹.

A theoretical IR spectrum of the analogous (RS)-(4-Bromophenyl)(pyridin-2-yl)methanol has been calculated, showing C-H stretching vibrations in the range of 3110-2929 cm⁻¹ and C-C stretching modes at 1583, 1575, and 1559 cm⁻¹. scispace.com

Table 1: Predicted Vibrational Frequencies for an Analogous Compound, (RS)-(4-Bromophenyl)(pyridin-2-yl)methanol (Data sourced from a theoretical study using DFT at the B3LYP/6-311+G(d,p) level. Note: This data is for a similar, not identical, compound.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H Stretching | 3110 - 2929 |

| C-C Stretching | 1583, 1575, 1559 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically employed in DFT calculations, is commonly used to predict ¹H and ¹³C NMR chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both the fluorophenyl and pyridine rings, as well as a signal for the methine proton and the hydroxyl proton. The chemical shift of the hydroxyl proton would be sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen atom in the pyridine ring.

While specific calculated NMR data for this compound is not available, the table below presents typical experimental ¹H NMR chemical shifts for a similar structural motif.

Table 2: Representative Experimental ¹H NMR Chemical Shifts for a (4-substituted-phenyl)(pyridin-4-yl)methanol Motif (Note: This is a generalized representation and actual values will vary.)

| Proton | Chemical Shift Range (ppm) |

| Pyridine-H (α to N) | 8.5 - 8.7 |

| Pyridine-H (β to N) | 7.2 - 7.4 |

| Phenyl-H | 7.0 - 7.5 |

| Methine-H | 5.7 - 5.9 |

| Hydroxyl-H | Variable (dependent on solvent and concentration) |

Applications of 4 Fluorophenyl Pyridin 4 Yl Methanol in Advanced Organic Synthesis

(4-Fluorophenyl)(pyridin-4-yl)methanol as a Versatile Synthetic Building Block

This compound serves as a valuable precursor in the synthesis of a variety of organic compounds, largely due to its bifunctional nature. The presence of a reactive hydroxyl group and two distinct aromatic rings—one electron-rich pyridine (B92270) and one electron-deficient 4-fluorophenyl group—allows for a wide range of chemical modifications.

The hydroxyl moiety can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Furthermore, it can participate in esterification and etherification reactions, enabling the linkage of this core structure to other molecular fragments. The aromatic rings themselves offer sites for electrophilic and nucleophilic aromatic substitution, as well as cross-coupling reactions, providing numerous avenues for structural elaboration.

One of the key applications of analogous diaryl- and aryl(heteroaryl)methanols is in the synthesis of pharmaceutical agents. For instance, the structurally related compound (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) is a known intermediate in the synthesis of various drugs. This precedent suggests a high potential for this compound to be utilized in the development of novel therapeutic agents, where the fluorine substituent can impart desirable pharmacokinetic properties.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | PCC, CH₂Cl₂ | (4-Fluorophenyl)(pyridin-4-yl)methanone (B1337225) |

| Halogenation | SOCl₂, pyridine | 4-(Chloro(4-fluorophenyl)methyl)pyridine |

| Etherification | NaH, R-X | 4-((4-Fluorophenyl)(alkoxy)methyl)pyridine |

| Esterification | R-COCl, Et₃N | (4-Fluorophenyl)(pyridin-4-yl)methyl ester |

| Suzuki Coupling | Aryl-B(OH)₂, Pd catalyst, base | (Aryl(4-fluorophenyl)methyl)pyridine |

Participation in Catalyst Development and Ligand Design

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it an attractive candidate for the development of novel ligands and catalysts. The electronic properties of the attached 4-fluorophenyl ring can influence the electron density at the nitrogen atom, thereby modulating the coordination properties of the resulting ligand.

While specific examples of catalysts derived directly from this compound are not extensively documented in the current literature, the broader class of pyridyl alcohol-based ligands has been successfully employed in a variety of metal-catalyzed reactions. These include asymmetric transfer hydrogenation, cross-coupling reactions, and polymerization. The chiral nature of this compound, once resolved into its enantiomers, could be exploited in the design of chiral ligands for asymmetric catalysis, a critical area in modern synthetic chemistry.

Role in the Synthesis of Complex Fluorinated Heterocycles

The synthesis of complex fluorinated heterocycles is a field of intense research due to the prevalence of such motifs in pharmaceuticals and agrochemicals. vulcanchem.com this compound represents a valuable starting material for the construction of more elaborate heterocyclic systems. The "building-block" strategy, where pre-fluorinated components are incorporated into a larger molecular framework, is often more efficient and regioselective than direct fluorination at a late stage of a synthesis. sigmaaldrich.com

The existing framework of this compound can be elaborated through various synthetic strategies. For example, the pyridine ring can undergo N-alkylation or N-oxidation followed by functionalization. The 4-fluorophenyl ring can be further substituted via electrophilic aromatic substitution, although the fluorine atom is deactivating. More commonly, the entire molecule can serve as a scaffold upon which new rings are constructed, leading to novel polycyclic fluorinated heterocyclic systems.

Stereoselective Transformations Involving the Chiral Center

This compound possesses a stereogenic center at the carbinol carbon, meaning it can exist as a pair of enantiomers. The racemic mixture can be resolved into its individual enantiomers through various techniques, including classical resolution with chiral acids or bases, or through enzymatic resolution.

Once obtained in enantiomerically pure form, the chiral alcohol can be used as a starting material for the synthesis of enantiopure target molecules. The stereochemistry of the carbinol center can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection.

Furthermore, the development of stereoselective reductions of the corresponding ketone, (4-fluorophenyl)(pyridin-4-yl)methanone, offers an alternative route to enantiomerically enriched this compound. This can be achieved using chiral reducing agents or through catalytic asymmetric reduction, a powerful tool in modern organic synthesis. The ability to access both enantiomers of this compound opens up possibilities for the synthesis of stereochemically defined bioactive molecules.

Q & A

Q. What are the common synthetic routes for (4-Fluorophenyl)(pyridin-4-yl)methanol?

A widely used method involves the reaction of 4-fluorophenylacetonitrile with lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at low temperatures (195 K), followed by the addition of pyridine-derived intermediates. Recrystallization from THF/diethyl ether yields pure crystals suitable for structural analysis . Optimization of stoichiometry and reaction time is critical to achieving high yields (~36%) and minimizing side products.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are employed to analyze dihedral angles between aromatic rings (e.g., 59.3° between pyridin-4-yl and 4-fluorophenyl groups) and hydrogen-bonding networks (e.g., N–H···N/O interactions) . Supporting data from NMR and mass spectrometry can further validate the structure.

Q. What crystallization conditions are optimal for this compound?

Slow evaporation or diffusion of diethyl ether into a THF solution produces high-quality crystals. Temperature control (293 K) and solvent purity are critical to avoid twinning. Crystal morphology is influenced by intermolecular hydrogen bonds involving the hydroxyl group and aromatic rings .

Advanced Research Questions

Q. How can contradictions in crystallographic data from different refinement tools be resolved?

Discrepancies between SHELX and SIR97 outputs often arise from differences in least-squares algorithms and electron density modeling. Cross-validation using residual density maps and R-factor convergence tests is recommended. For example, SHELXL’s robust handling of high-resolution data makes it preferable for small-molecule refinement, while SIR97 may offer faster solutions for initial phasing .

Q. What analytical techniques are effective for studying degradation products of related fluorophenyl-pyridinyl alcohols?

Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases separates degradation products like bis(4-fluorophenyl)methanol. Mass spectrometry coupled with UV detection identifies fragmentation patterns, while nuclear Overhauser effect (NOE) NMR studies resolve structural ambiguities in polar byproducts .

Q. How does molecular conformation influence biological activity in kinase inhibitors derived from this scaffold?

Dihedral angles between the 4-fluorophenyl and pyridin-4-yl groups (e.g., 59.3°) modulate binding affinity to kinase active sites. For example, vicinal fluorophenyl/pyridinyl systems in pyrazole derivatives exhibit selectivity for p38αMAP kinase or cancer-relevant kinases, depending on substituent positioning . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict conformational effects on activity.

Q. What strategies mitigate racemization during stereoselective synthesis of analogous compounds?

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can preserve enantiomeric excess. For instance, the R-configuration in (4-chlorophenyl)(pyridin-2-yl)methanol is maintained using LDA under strict anhydrous conditions. Polarimetric analysis ([α]D) and chiral HPLC validate stereochemical integrity .

Methodological Guidance

- Handling Hygroscopic Intermediates : Store precursors under inert gas (N₂/Ar) and use freshly distilled solvents to prevent hydrolysis of sensitive groups (e.g., boronic acids) .

- Data Reproducibility : Document refinement parameters (e.g., wR₂, goodness-of-fit) in XRD studies to enable cross-lab validation .

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies labile functional groups (e.g., benzylic alcohols) prone to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.